molecular formula C19H19BrN2O2S B5187059 N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide

N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide

Cat. No. B5187059
M. Wt: 419.3 g/mol
InChI Key: FTUVZZUCPLVBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide, also known as BBTA, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. BBTA is a thioamide derivative of benzamide, which is a class of compounds that has been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Another study showed that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide inhibited the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide has been shown to exhibit a variety of biochemical and physiological effects. One study found that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide increased the production of reactive oxygen species (ROS) in cancer cells, leading to cell death. Another study showed that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide inhibited the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects. Additionally, N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide is its versatility in scientific research. N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide can be easily synthesized in the lab, and its small size and simple structure make it an ideal candidate for drug discovery and development. However, one limitation of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide is its potential toxicity. While N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide has been shown to be relatively safe in animal studies, further research is needed to determine its long-term effects and potential side effects.

Future Directions

There are several potential future directions for research on N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide. One area of interest is the development of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide-based therapies for cancer and inflammatory diseases. Another potential direction is the investigation of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide's effects on the immune system, as it has been shown to modulate the production of cytokines and chemokines. Additionally, further research is needed to determine the optimal dosage and administration of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide for therapeutic use. Overall, N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide is a promising compound that has the potential to be a valuable tool in scientific research and drug development.

Synthesis Methods

The synthesis of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with acetic anhydride to yield 4-bromobenzylthioacetamide. The final step involves the reaction of 4-bromobenzylthioacetamide with N-allyl-2-aminobenzamide in the presence of triethylamine to form N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide.

Scientific Research Applications

N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. One study found that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide inhibited the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Another study showed that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide had potent anti-inflammatory effects in a mouse model of acute lung injury. These findings suggest that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide may have potential applications in the development of new therapies for cancer and inflammatory diseases.

properties

IUPAC Name

2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-2-11-21-19(24)16-5-3-4-6-17(16)22-18(23)13-25-12-14-7-9-15(20)10-8-14/h2-10H,1,11-13H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUVZZUCPLVBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(4-bromobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide

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